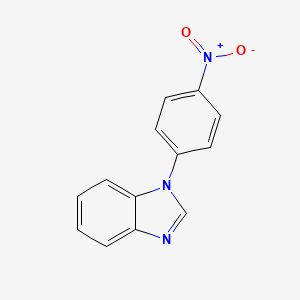
1-(4-nitrophenyl)-1H-benzimidazole
説明
The compound “1-(4-nitrophenyl)-1H-benzimidazole” belongs to the class of organic compounds known as benzimidazoles . Benzimidazoles are organic compounds containing a benzene ring fused to an imidazole ring. Imidazole is a five-membered ring consisting of three carbon atoms, and two nitrogen centers at the 1 and 3 positions .
Synthesis Analysis
While specific synthesis methods for “this compound” are not available, benzimidazoles are generally synthesized through the reaction of o-phenylenediamine with carboxylic acids in the presence of a condensing agent .Molecular Structure Analysis
The molecular structure of “this compound” would consist of a benzimidazole core with a nitrophenyl group attached at the 1-position . The presence of the nitro group would make the compound electron-deficient, potentially affecting its reactivity .Chemical Reactions Analysis
The nitro group in “this compound” could potentially undergo reduction reactions to form amines . Additionally, the compound could participate in various organic reactions typical of benzimidazoles .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its specific structure. Generally, benzimidazoles are crystalline solids at room temperature .科学的研究の応用
Anticancer Potential
1-(4-nitrophenyl)-1H-benzimidazole derivatives have been evaluated as potential anticancer agents. For instance, Romero-Castro et al. (2011) synthesized 2-aryl-5(6)-nitro-1H-benzimidazole derivatives, with one compound showing selective cytotoxic activity and potential as an anticancer agent, especially due to its ability to induce apoptosis in certain cell lines (Romero-Castro et al., 2011).
Antimicrobial and Anticancer Agents
Pham et al. (2022) designed benzimidazole derivatives with significant antibacterial properties against strains like MSSA and MRSA. Some derivatives also exhibited potent anticancer activities against various cancer cell lines, suggesting their dual therapeutic potential (Pham et al., 2022).
Glucosidase Inhibitors with Antioxidant Activity
Özil et al. (2018) synthesized 2-(aryl)-6-morpholin-4-yl(or 4-methylpiperazin-1-yl)-1H-benzimidazole derivatives, demonstrating promising antioxidant activities and glucosidase inhibitory potential. These compounds could have implications in managing oxidative stress and glucose metabolism-related disorders (Özil et al., 2018).
Antihypertensive Activity
Sharma et al. (2010) researched Benzimidazole derivatives for their antihypertensive activity, finding that synthesized compounds showed significant potential in controlling blood pressure (Sharma et al., 2010).
Cholinesterase Inhibitors
Yoon et al. (2013) synthesized novel benzimidazole derivatives as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), key enzymes in neurodegenerative diseases like Alzheimer's. Their research points to the potential use of these compounds in treating such conditions (Yoon et al., 2013).
Vasorelaxant Properties
Estrada-Soto et al. (2006) studied the vasorelaxant activity of 1H-benzimidazole derivatives on rat aortic rings. Some compounds showed potential as vasorelaxants, which could be beneficial in hypertensive diseases (Estrada-Soto et al., 2006).
MRSA Inhibitors
Chaudhari et al. (2020) synthesized N-substituted phenyl acetamide benzimidazole derivatives, finding that one derivative exhibited significant antibacterial activity against MRSA, suggesting their use in combatting antibiotic-resistant bacteria (Chaudhari et al., 2020).
Interaction with DNA
Catalán et al. (2010) explored the interaction of benzimidazole molecules with DNA, revealing insights into the molecular interactions that could be foundational for developing DNA-targeted therapies (Catalán et al., 2010).
Intramolecular Substitution Reactions
Fekner et al. (2003) researched the intramolecular substitution reactions of 2-(2-nitrophenyl)-1H-benzimidazoles, a key process in synthetic organic chemistry that could have implications in drug development (Fekner et al., 2003).
Safety and Hazards
While specific safety and hazard data for “1-(4-nitrophenyl)-1H-benzimidazole” is not available, compounds containing nitro groups can be potentially explosive and should be handled with care . Always refer to the material safety data sheet (MSDS) for the specific compound for detailed safety information .
作用機序
Target of Action
Similar compounds such as n′-phenyl pyridylcarbohydrazides have been reported to inhibit succinate dehydrogenase (sdh), a key enzyme in the citric acid cycle . Indole derivatives, which share structural similarities with benzimidazole, have been found to bind with high affinity to multiple receptors, indicating potential for diverse biological activities .
Mode of Action
It’s plausible that it interacts with its targets through hydrogen bonding, carbon-hydrogen bonding, π-alkyl, amide-π stacking, and f–n and f–h interactions, similar to other compounds with nitrophenyl groups .
Biochemical Pathways
For instance, 2-chloro-4-nitrophenol is degraded via the 1,2,4-benzenetriol pathway in certain bacteria . Other compounds, such as 4-nitrophenyl butyrate, have been used to study lipid metabolism and protein interactions .
Pharmacokinetics
A study on p-nitrophenyl hydrazones, which are structurally similar, suggests that these compounds have excellent pharmacokinetic profiles and are safe .
Result of Action
Similar compounds have been shown to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Action Environment
The action of 1-(4-nitrophenyl)-1H-benzimidazole can be influenced by environmental factors. For instance, the catalytic reduction of 4-nitrophenol, a related compound, is significantly affected by the solvent used in the reaction . The addition of alcohols to the reaction mixture can dramatically decrease the reaction rate .
特性
IUPAC Name |
1-(4-nitrophenyl)benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O2/c17-16(18)11-7-5-10(6-8-11)15-9-14-12-3-1-2-4-13(12)15/h1-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLQZDRHGMHQDHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70401969 | |
| Record name | SBB024797 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70401969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22492-14-4 | |
| Record name | SBB024797 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70401969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


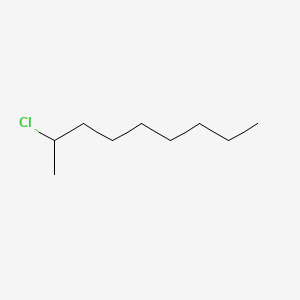
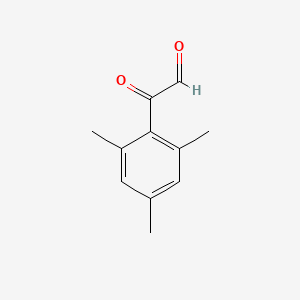


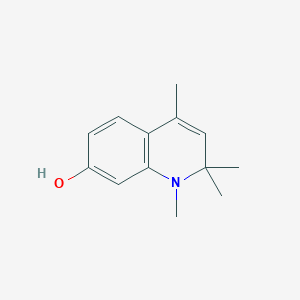
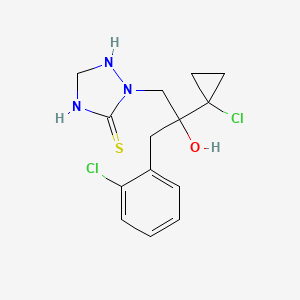

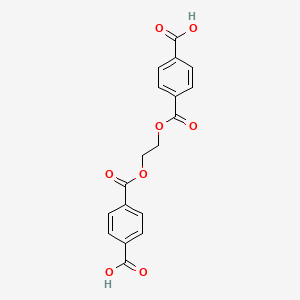
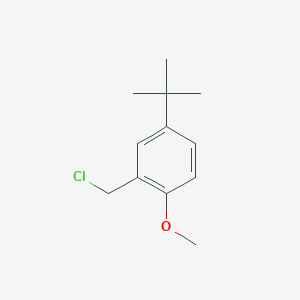
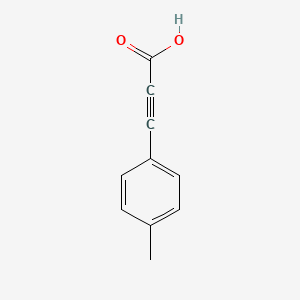
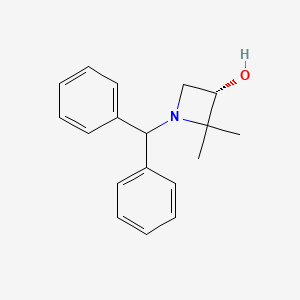

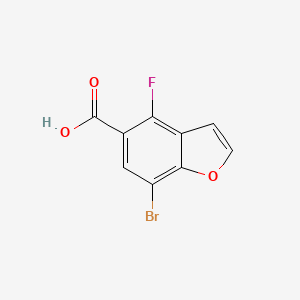
![7,7-Difluoro-5-oxa-2-azaspiro[3.4]octane;2,2,2-trifluoroacetic acid](/img/structure/B3049854.png)
